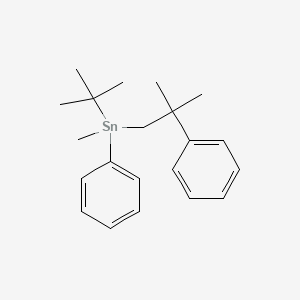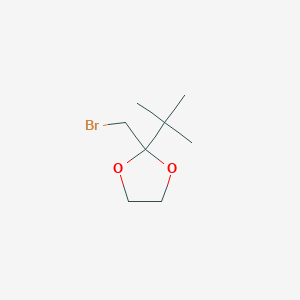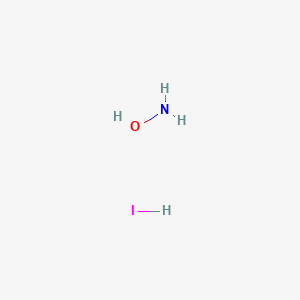
N,N'-(Butane-1,1-diyl)bis(2,2-dichloroacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) is a chemical compound characterized by its unique structure, which includes two dichloroacetamide groups connected by a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) typically involves the reaction of butane-1,1-diamine with 2,2-dichloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The reaction mechanism involves the nucleophilic attack of the amine groups on the carbonyl carbon of the dichloroacetyl chloride, leading to the formation of the desired bis-amide compound.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dichloroacetamide groups into amine groups.
Substitution: The chlorine atoms in the dichloroacetamide groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) oxides, while reduction can produce N,N’-(Butane-1,1-diyl)bis(2,2-diaminoacetamide).
Wissenschaftliche Forschungsanwendungen
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The dichloroacetamide groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(2,2-dichloroacetamide): Similar structure but with an ethane chain instead of butane.
N,N’-(Propane-1,3-diyl)bis(2,2-dichloroacetamide): Similar structure but with a propane chain.
N,N’-(Butane-1,4-diyl)bis(2,2-dichloroacetamide): Similar structure but with a different position of the butane chain.
Uniqueness
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) is unique due to its specific butane-1,1-diyl linkage, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
58084-97-2 |
|---|---|
Molekularformel |
C8H12Cl4N2O2 |
Molekulargewicht |
310.0 g/mol |
IUPAC-Name |
2,2-dichloro-N-[1-[(2,2-dichloroacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C8H12Cl4N2O2/c1-2-3-4(13-7(15)5(9)10)14-8(16)6(11)12/h4-6H,2-3H2,1H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
HCOBQPGJRZOOLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)

![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)


![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)







![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
